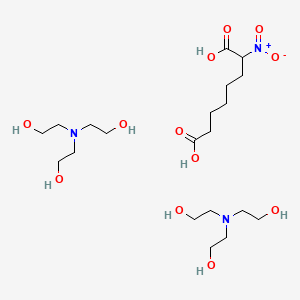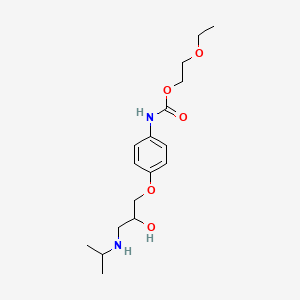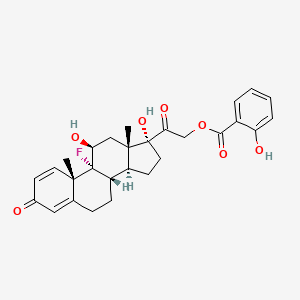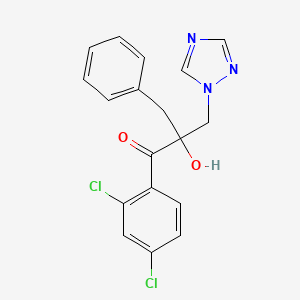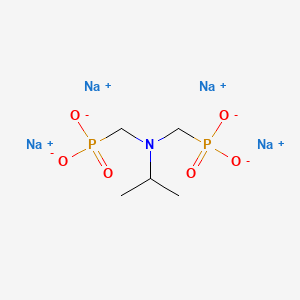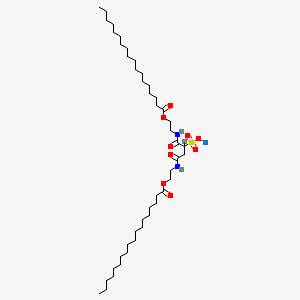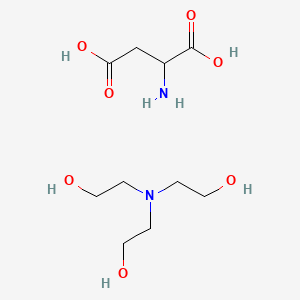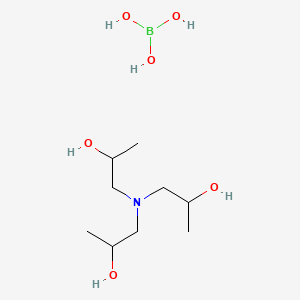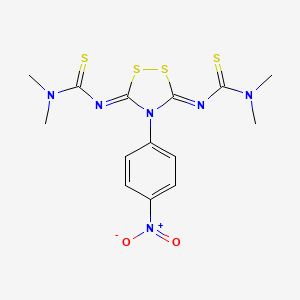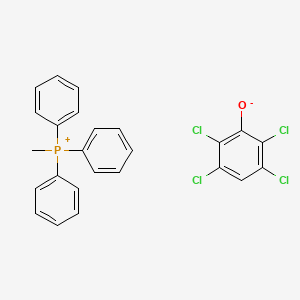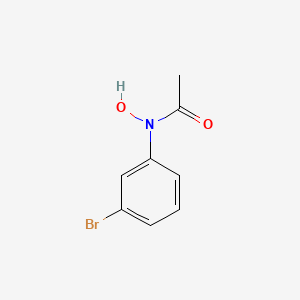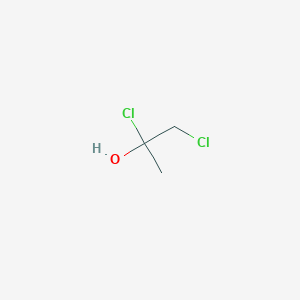
1,2-Dichloro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-2-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a secondary alcohol where two chlorine atoms are substituted at the first and second positions of the propane chain. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid at elevated temperatures (100-110°C) in the presence of acetic acid. The reaction is as follows:
[ \text{C}_3\text{H}_8\text{O}_3 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_6\text{Cl}_2\text{O} + 2\text{H}_2\text{O} ]
After the reaction, the mixture is neutralized with a base to remove excess hydrochloric acid, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using glycerol and hydrochloric acid in a cascade of continuous flow reactors. The reaction is carried out at temperatures ranging from 70-140°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: It can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or nickel (Ni).
Major Products Formed
Substitution: Formation of 1,2-propanediol or other substituted derivatives.
Oxidation: Formation of acetone or acetic acid.
Reduction: Formation of 1,2-propanediol.
Aplicaciones Científicas De Investigación
1,2-Dichloro-2-propanol has several applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-2-propanol involves its interaction with cellular components, leading to various biochemical effects. It can act as a cross-linking reagent, forming bridges between macromolecules, particularly proteins. This interaction can affect protein structure and function, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1,2-Dichloro-2-propanol can be compared with other similar compounds, such as:
1,3-Dichloro-2-propanol: Similar in structure but with chlorine atoms at different positions.
2,3-Dichloro-1-propanol: Another isomer with different chlorine substitution, used in similar applications but with distinct reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
52515-75-0 |
|---|---|
Fórmula molecular |
C3H6Cl2O |
Peso molecular |
128.98 g/mol |
Nombre IUPAC |
1,2-dichloropropan-2-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
Clave InChI |
QEZDCTNHTRSNMD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


